molecular formula C20H24N2O3 B289087 1-(3,4-Dimethoxybenzoyl)-4-(2-methylphenyl)piperazine

1-(3,4-Dimethoxybenzoyl)-4-(2-methylphenyl)piperazine

Cat. No. B289087
M. Wt: 340.4 g/mol
InChI Key: NVFQRUKLVHWHDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DMMP was first synthesized in the 1980s and has since gained significant attention in the scientific community due to its potential therapeutic uses. It has been found to have a wide range of pharmacological effects, including anxiolytic, antidepressant, and antipsychotic properties. The compound has also been studied for its potential use in the treatment of various neurological disorders, such as Parkinson's disease and Alzheimer's disease.

Scientific Research Applications

DMMP has been extensively studied for its potential therapeutic uses. It has been found to have anxiolytic and antidepressant effects in animal models, as well as antipsychotic properties. The compound has also been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease. In addition, DMMP has been used as a research tool to study the serotonin and dopamine systems in the brain.

Mechanism of Action

The exact mechanism of action of DMMP is not fully understood, but it is believed to act on the serotonin and dopamine systems in the brain. DMMP has been found to increase the release of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. The compound has also been found to bind to serotonin and dopamine receptors, which may further contribute to its pharmacological effects.
Biochemical and Physiological Effects:
DMMP has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, as well as to bind to serotonin and dopamine receptors. The compound has also been found to have antioxidant properties, which may contribute to its potential therapeutic uses in neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One advantage of using DMMP in lab experiments is its well-characterized pharmacological profile. The compound has been extensively studied, and its effects on the serotonin and dopamine systems in the brain are well understood. However, one limitation of using DMMP in lab experiments is its potential toxicity. The compound has been found to be toxic in high doses, and caution should be exercised when handling and administering the compound.

Future Directions

There are several future directions for the study of DMMP. One area of research is the development of new DMMP derivatives with improved pharmacological properties. Another area of research is the study of DMMP in animal models of neurodegenerative disorders, such as Parkinson's disease and Alzheimer's disease. Finally, the use of DMMP as a research tool to study the serotonin and dopamine systems in the brain is an area of ongoing research.
In conclusion, DMMP is a synthetic compound with unique pharmacological properties that has been widely used in scientific research. The compound has been found to have anxiolytic, antidepressant, and antipsychotic properties, as well as potential therapeutic uses in neurodegenerative disorders. Despite its potential toxicity, DMMP remains a valuable tool for studying the serotonin and dopamine systems in the brain, and future research is needed to fully understand its pharmacological properties and potential therapeutic uses.

Synthesis Methods

DMMP can be synthesized using a variety of methods, including the reaction of 1-(3,4-dimethoxyphenyl)piperazine with 2-methylbenzoyl chloride. The reaction is typically carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified using column chromatography.

properties

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

(3,4-dimethoxyphenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C20H24N2O3/c1-15-6-4-5-7-17(15)21-10-12-22(13-11-21)20(23)16-8-9-18(24-2)19(14-16)25-3/h4-9,14H,10-13H2,1-3H3

InChI Key

NVFQRUKLVHWHDB-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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